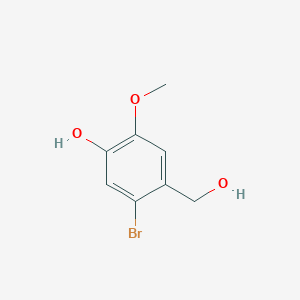

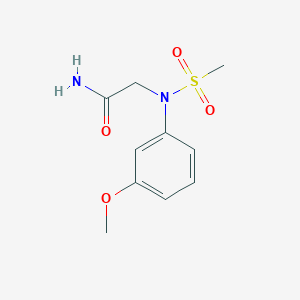

![molecular formula C17H24N2O2 B5701681 N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide, also known as ACPP, is a chemical compound that has been widely used in scientific research. ACPP is a type of protease-activated probe that can be used to detect the activity of proteases in living cells and tissues. Proteases are enzymes that play important roles in many biological processes, including cell signaling, inflammation, and tissue remodeling. The ability to monitor protease activity in vivo can provide valuable insights into the mechanisms underlying these processes, as well as potential targets for therapeutic intervention.

Mecanismo De Acción

N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide works by using a quenched fluorescent probe that is activated by protease cleavage. The probe consists of a fluorescent dye that is quenched by a nearby quencher molecule. When a protease cleaves the N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide substrate, the fluorescent dye is released from the quencher, resulting in a fluorescent signal that can be detected using imaging techniques.

Biochemical and Physiological Effects:

N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide has been shown to have a number of biochemical and physiological effects, depending on the specific protease that is being monitored. For example, in cancer cells, N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide can be used to detect the activity of proteases that are involved in tumor invasion and metastasis. In inflammation, N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide can be used to monitor the activity of proteases that are involved in the recruitment of immune cells to sites of inflammation. In cardiovascular disease, N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide can be used to detect the activity of proteases that contribute to the development of atherosclerotic plaques.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide in lab experiments is its ability to provide real-time monitoring of protease activity in living cells and tissues. This can provide valuable insights into the mechanisms underlying biological processes and potential targets for therapeutic intervention. However, there are also some limitations to using N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide, including the need for specialized imaging equipment and the potential for off-target effects.

Direcciones Futuras

There are a number of future directions for research involving N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide. One area of interest is the development of new N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide probes that can detect a wider range of proteases and provide more specific information about their activity. Another area of interest is the use of N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide more detailed information about protease activity in vivo. Additionally, there is potential for the development of N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide-based therapies for a variety of diseases, including cancer and cardiovascular disease.

Métodos De Síntesis

N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of a protected cyclohexylalanine derivative with an N-protected 4-aminophenylalanine derivative. The resulting dipeptide is then deprotected and coupled with an acetylated lysine derivative to form the final N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide product.

Aplicaciones Científicas De Investigación

N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide has been used in a wide range of scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide has been used to detect the activity of proteases that are overexpressed in tumor cells, allowing for the development of targeted therapies. In inflammation research, N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide has been used to monitor the activity of proteases involved in the inflammatory response, providing insights into the underlying mechanisms of this process. In cardiovascular research, N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide has been used to detect protease activity in atherosclerotic plaques, which can contribute to the development of cardiovascular disease.

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-13(20)18-15-8-10-16(11-9-15)19-17(21)12-7-14-5-3-2-4-6-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZWXKUHAVKOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)

![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)

![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)

![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)